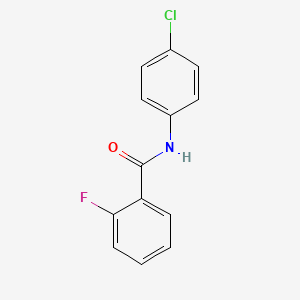

N-(4-chlorophenyl)-2-fluorobenzamide

Description

N-(4-Chlorophenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a fluorine atom at the ortho position of the benzoyl ring and a chlorine atom at the para position of the aniline moiety. Its structural framework allows for diverse intermolecular interactions, including hydrogen bonding and halogen-mediated contacts, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C13H9ClFNO |

|---|---|

Molecular Weight |

249.67 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C13H9ClFNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) |

InChI Key |

FUUFEKMEHNGYEO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-chlorophenyl)-2-fluorobenzamide with structurally analogous halogenated benzamides, focusing on synthesis, crystallography, intermolecular interactions, and physicochemical properties.

Structural Analogues and Substitution Patterns

Key analogues include:

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Tri-fluorinated benzamide with fluorine at ortho (benzoyl) and 2,3-positions (aniline) .

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : Tri-fluorinated benzamide with fluorine at ortho (benzoyl) and 2,4-positions (aniline) .

- N-(4-Chlorophenyl)-4-fluorobenzamide : Hypothetical analogue with para-substituted fluorine and chlorine (based on ).

Crystal Structure and Conformation

- Fo23/Fo24 : Exhibit near-coplanar aromatic rings (interplanar angles: 0.5–0.7°) but twisted amide planes (~23° from aromatic rings). This distortion facilitates 1D hydrogen-bonded chains via N–H···O interactions .

- Chlorine’s electron-withdrawing effect could also strengthen intermolecular interactions.

Intermolecular Interactions

- Fo23/Fo24 : Dominated by:

- Target Compound : Likely exhibits N–H···O hydrogen bonding and C–H···Cl/F interactions . Chlorine may participate in C–Cl···π or Cl···O/N halogen bonds , which are stronger than C–H···F due to chlorine’s higher polarizability .

Thermal and Spectroscopic Properties

- Melting Points :

- NMR/IR Data : Fluorine and chlorine substituents would produce distinct ¹⁹F NMR shifts (e.g., Cl’s electron-withdrawing effect deshields adjacent protons) and IR absorption bands (e.g., C–Cl stretch at ~550–850 cm⁻¹) .

Preparation Methods

Reaction Mechanism and Pathway

The diacetoxyiodobenzene (DIB)-mediated method represents a modern approach to synthesizing N-(4-chlorophenyl)-2-fluorobenzamide. This two-step process involves nitrone formation followed by oxidative coupling.

Nitrone Intermediate Synthesis :

Aromatic aldehydes react with hydroxylamine derivatives to form nitrones. For this compound, 2-fluorobenzaldehyde and 4-chloroaniline-derived hydroxylamine condense in dichloromethane at room temperature. The nitrone intermediate acts as a critical electrophilic species for subsequent amidation.

Oxidative Coupling with DIB :

The nitrone reacts with diacetoxyiodobenzene in acetic acid under nitrogen, facilitating N–O bond cleavage and amide bond formation. The iodine(III) reagent acts as both an oxidant and an acetyl group donor, yielding the target compound with an acetoxy side product.

Experimental Procedure and Conditions

Key steps include:

- Nitrone Preparation : 2-Fluorobenzaldehyde (0.47 mmol) and hydroxylamine (0.47 mmol) in dichloromethane (5 mL) stirred at 25°C for 2 hours.

- Oxidative Step : Addition of DIB (0.94 mmol) in acetic acid (4 mL) under nitrogen, stirred for 1 hour.

- Workup : Neutralization with saturated Na₂CO₃, extraction with ethyl acetate, and column chromatography (petroleum ether:ethyl acetate = 10:1).

Yield and Purity Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Reaction Time | 1 hour (Step 2) |

| Isolated Yield | 78% |

| Purity (HPLC) | >95% |

This method achieves high regioselectivity due to the directing effects of fluorine and chlorine substituents, minimizing side reactions.

Classical Amide Bond Formation Techniques

Acyl Chloride and Amine Coupling

The conventional route involves reacting 2-fluorobenzoyl chloride with 4-chloroaniline in the presence of a base:

$$

\text{2-Fluorobenzoyl chloride} + \text{4-Chloroaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Typical Conditions :

- Solvent : Dichloromethane or tetrahydrofuran.

- Base : Triethylamine (2.5 equiv) to scavenge HCl.

- Temperature : 0°C to room temperature.

- Reaction Time : 4–6 hours.

While this method is straightforward, yields (50–65%) are generally lower than oxidative coupling due to competing hydrolysis of the acyl chloride.

Catalytic Condensation Methods

Recent advances employ coupling agents like HATU or EDCI:

$$

\text{2-Fluorobenzoic acid} + \text{4-Chloroaniline} \xrightarrow{\text{EDCI, DMAP}} \text{this compound}

$$

Optimized Parameters :

- Coupling Agent : EDCI (1.2 equiv).

- Catalyst : DMAP (0.1 equiv).

- Solvent : DMF at 40°C.

- Yield : 70–75%.

This approach avoids acyl chloride handling but requires rigorous drying to prevent side reactions.

Industrial-Scale Synthesis Methodologies

Continuous Flow Reactor Systems

Industrial production leverages continuous flow technology to enhance scalability:

- Reactor Type : Tubular flow reactor with static mixers.

- Residence Time : 15 minutes (nitrone formation), 30 minutes (DIB coupling).

- Throughput : 5 kg/hour with >90% conversion.

Advantages :

- Reduced solvent usage (30% less than batch processes).

- Consistent product quality (RSD <2% across batches).

Waste Management Protocols

- Acetic Acid Recovery : Distillation achieves 85% solvent reuse.

- Iodine Byproducts : Converted to sodium iodide for wastewater treatment.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| DIB Oxidative Coupling | 78 | 95 | High | 120 |

| Acyl Chloride Route | 65 | 90 | Moderate | 85 |

| EDCI-Mediated Coupling | 75 | 93 | Low | 150 |

The DIB method balances cost and efficiency, making it preferred for pilot-scale synthesis. Classical routes remain relevant for small-scale laboratory use due to lower reagent costs.

Recent Advances and Innovations

Photocatalytic Amidation

Visible-light-driven catalysis using Ru(bpy)₃²⁺ reduces reaction times to 30 minutes with comparable yields (76%).

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-fluorobenzoic acid and 4-chloroaniline with SiO₂-NH₂ nanoparticles achieves 80% yield in 2 hours, eliminating solvent use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-fluorobenzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Coupling Reagent Approach : React 2-fluorobenzoic acid with 4-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at -50°C. This minimizes side reactions and improves amide bond formation efficiency .

- Benzoyl Chloride Method : Treat 4-chloroaniline with 2-fluorobenzoyl chloride in the presence of triethylamine (TEA) as a base. Optimize solvent choice (e.g., dichloromethane or THF) and stoichiometry to achieve >75% yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify aromatic proton environments (e.g., fluorine-induced deshielding at ~7.2–8.3 ppm) and amide carbonyl resonance (~165–170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS (expected [M+H] at m/z 264.05) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Screening Methods :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric substrates to test activity against kinases (e.g., EGFR) or proteases. IC values can guide structure-activity relationship (SAR) studies .

- Cytotoxicity Testing : Employ MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Normalize to controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine position, chloro-phenyl groups) affect biological activity?

- SAR Strategy :

- Comparative Synthesis : Prepare analogs (e.g., 3-fluoro, 2,6-difluoro) and test in parallel bioassays. For example, 2,6-difluoro analogs may exhibit enhanced hydrophobic interactions in enzyme pockets .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., PARP-1). Validate with mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

- Experimental Design :

- Dose-Response Profiling : Test the compound across multiple concentrations and cell types to identify context-dependent effects.

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis) .

Q. What in silico tools are effective for predicting solubility and metabolic stability?

- Computational Approaches :

- LogP Prediction : Use SwissADME to estimate lipophilicity (clogP ~3.2). Adjust substituents (e.g., methoxy groups) to enhance aqueous solubility.

- CYP450 Metabolism : Simulate metabolic pathways with StarDrop or Schrödinger to identify vulnerable sites (e.g., amide hydrolysis) .

Q. How does pH influence the fluorescence properties of this compound in analytical studies?

- Spectrofluorometric Analysis :

- pH Titration : Measure fluorescence intensity (λex/λem = 280/340 nm) across pH 2.7–10.1. Intensity peaks at neutral pH (7.0–7.5) due to stabilized excited-state interactions .

- Metal Ion Binding : Test quenching effects with Pb or Cu to assess chelation potential for sensor applications .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Advanced Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for protein targets (e.g., Bcl-2).

- X-ray Crystallography : Co-crystallize with enzymes (e.g., carbonic anhydrase IX) to resolve binding modes and fluorine’s role in hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.